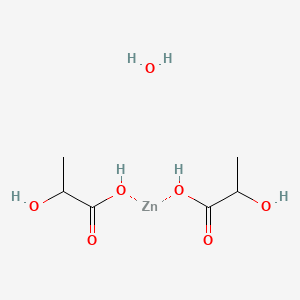
3-Ethynyl-2,6-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethynyl-2,6-dimethylaniline is an aromatic amine with an ethynyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynyl-2,6-dimethylaniline typically involves the alkylation of 2,6-dimethylaniline with an ethynylating agent. One common method is the hydrolysis of 4-(3-methyl-3-hydroxy-1-butynyl)-N,N-dimethylaniline using potassium hydroxide in toluene .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of robust catalytic systems and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Ethynyl-2,6-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of reduced aromatic compounds.
Substitution: Formation of substituted aromatic derivatives.
Wissenschaftliche Forschungsanwendungen
3-Ethynyl-2,6-dimethylaniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers
Wirkmechanismus
The mechanism of action of 3-Ethynyl-2,6-dimethylaniline involves its interaction with various molecular targets. The ethynyl group can participate in cycloaddition reactions, forming intermediates that can further react to produce complex structures. The aromatic amine group can engage in hydrogen bonding and other interactions with biological molecules, influencing their activity .
Vergleich Mit ähnlichen Verbindungen
2,6-Dimethylaniline: An aromatic amine with two methyl groups on the benzene ring.
4-Ethynyl-N,N-dimethylaniline: A compound with an ethynyl group and two methyl groups on the nitrogen atom.
Comparison: 3-Ethynyl-2,6-dimethylaniline is unique due to the presence of both an ethynyl group and two methyl groups on the benzene ring. This combination imparts distinct reactivity and properties compared to its analogs. For instance, 2,6-dimethylaniline lacks the ethynyl group, making it less reactive in cycloaddition reactions .
Eigenschaften
CAS-Nummer |
474452-22-7 |
|---|---|
Molekularformel |
C10H11N |
Molekulargewicht |
145.20 g/mol |
IUPAC-Name |
3-ethynyl-2,6-dimethylaniline |
InChI |
InChI=1S/C10H11N/c1-4-9-6-5-7(2)10(11)8(9)3/h1,5-6H,11H2,2-3H3 |
InChI-Schlüssel |
ZFQGHNSTXQSFLB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1)C#C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[5-Fluoro-2-[(4-methoxyphenyl)methoxy]phenyl]ethanamine](/img/structure/B13834089.png)








